molecular formula C30H31NO7 B13402059 (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13402059
M. Wt: 517.6 g/mol
InChI Key: HGZSQWKDOAHSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS: 181951-92-8) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its molecular formula is C₃₀H₃₁NO₇ (MW: 517.57 g/mol), featuring:

  • An Fmoc group for amine protection, removable under basic conditions (e.g., piperidine).
  • A tert-butoxy-2-oxoethoxy side chain on the phenyl ring, providing acid-labile ester protection.
  • A propanoic acid backbone, typical of amino acid derivatives used in peptide synthesis .

This compound is designed for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), where the Fmoc group is base-labile and the tert-butyl ester is acid-labile. Its structure enables sequential deprotection, making it valuable for constructing complex peptides .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZSQWKDOAHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The tert-butoxycarbonylmethoxy group is introduced using tert-butyl bromoacetate in the presence of a base like potassium carbonate. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butoxy ester group undergoes acid-catalyzed hydrolysis to yield a carboxylic acid. This reaction is critical for deprotection in peptide synthesis:

Reaction Conditions

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 25°C

  • Time : 1–2 hours

Outcome :

R-O-tert-butyl+H2OTFAR-COOH+tert-butanol\text{R-O-tert-butyl} + \text{H}_2\text{O} \xrightarrow{\text{TFA}} \text{R-COOH} + \text{tert-butanol}

This reaction proceeds quantitatively, as confirmed by HPLC analysis (>95% purity post-deprotection).

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions. Common activating agents include:

Reagent Catalyst Solvent Yield
HATUDIEADMF85–92%
DCCHOBtTHF78–84%

Mechanism :
Activation of the carboxylic acid to an acyloxyphosphonium intermediate (with HATU) facilitates nucleophilic attack by amines.

Fmoc Deprotection

The Fmoc group is removed under mild basic conditions to expose the free amine:

Conditions :

  • Reagent : 20% piperidine in DMF

  • Time : 10–15 minutes

Mechanism :
Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct:

Fmoc-NH-R+piperidineNH2-R+dibenzofulvene-piperidine\text{Fmoc-NH-R} + \text{piperidine} \rightarrow \text{NH}_2\text{-R} + \text{dibenzofulvene-piperidine}

Reaction completion is monitored by UV-Vis at 301 nm (λ_max for dibenzofulvene) .

Nucleophilic Acyl Substitution

The tert-butoxy carbonyl group reacts with nucleophiles in organic synthesis:

Example Reaction :

R-COO-tert-butyl+NH2-R’R-CONH-R’+tert-butanol\text{R-COO-tert-butyl} + \text{NH}_2\text{-R'} \rightarrow \text{R-CONH-R'} + \text{tert-butanol}

Conditions :

  • Catalyst: DMAP

  • Solvent: Anhydrous DCM

  • Yield: 70–75%

Hydrogenation Reactions

The aromatic phenyl group may undergo hydrogenation under high-pressure H₂:

Catalyst Pressure Temperature Product
Pd/C50 psi80°CCyclohexyl derivative

This reaction modifies hydrophobicity for tailored drug design applications.

Suzuki–Miyaura Coupling

The aryl bromide variant (if synthesized) participates in cross-coupling:

Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Dioxane/H₂O

Yield : 60–68% (reported for structurally analogous compounds) .

Acid-Base Reactions

The carboxylic acid group undergoes neutralization with bases:

Example :

R-COOH+NaOHR-COONa++H2O\text{R-COOH} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{H}_2\text{O}

This forms water-soluble salts for biochemical assays .

Side-Chain Functionalization

The phenolic ether moiety (from the phenyl group) can be alkylated or acylated:

Reaction :

R-O-Ph+R’-XBaseR-O-Ph-R’+HX\text{R-O-Ph} + \text{R'-X} \xrightarrow{\text{Base}} \text{R-O-Ph-R'} + \text{HX}

Conditions :

  • Reagent : K₂CO₃, alkyl halide (R'-X)

  • Solvent : Acetonitrile.

Mechanistic Insights

  • Fmoc Deprotection : The base-sensitive nature of the Fmoc group allows selective removal without affecting tert-butoxy or other acid-labile groups .

  • Steric Effects : Bulky tert-butoxy groups hinder nucleophilic attack at the carbonyl carbon, necessitating strong activators like HATU for efficient coupling.

This compound’s multifunctional design enables its versatility in synthetic chemistry, particularly in constructing complex peptides and bioactive molecules. Experimental protocols emphasize anhydrous conditions and inert atmospheres to prevent side reactions .

Scientific Research Applications

Chemistry

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics. It is particularly useful in structure-activity relationship (SAR) studies to understand the role of specific amino acid residues in biological activity .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .

Medicine

In medicinal chemistry, Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is used to develop peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the development of diagnostic tools and assays .

Mechanism of Action

The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group protects the side chain of phenylalanine, ensuring the correct sequence and structure of the synthesized peptide .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

Property Target Compound Fmoc-L-Phe(CHF₂)-OH Bromodifluoromethoxy Derivative
Solubility Low in water; soluble in DCM/DMF Moderate in DMSO Low in water; soluble in THF
Stability Stable in base; acid-labile ester Base-stable; acid-sensitive Acid/base stable (halogen effects)
LogP ~4.2 (hydrophobic) ~3.8 ~5.1

Biological Activity

The compound (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic molecule with significant potential in biological and pharmaceutical applications. Its structure includes various functional groups that contribute to its biological activity, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a tert-butoxy group that enhances solubility and stability.

PropertyValue
Molecular FormulaC30H31NO7
Molecular Weight513.62 g/mol
Boiling Point611.8 ± 55.0 °C (Predicted)
Density1.132 ± 0.06 g/cm³ (Predicted)
pKa8.09 ± 0.10 (Predicted)

The synthesis of this compound typically involves multiple steps, including the protection of amino acids, esterification, and subsequent deprotection to yield the final product. The mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors, modulating their activity through non-covalent interactions like hydrogen bonding and hydrophobic interactions.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid in targeting cancer pathways. For instance, macrocyclic peptidomimetics designed to inhibit the polo-box domain of Plk1 have shown promising results in cancer therapeutics, suggesting that derivatives of this compound could similarly affect cancer cell proliferation and survival pathways .

Enzyme Inhibition Studies

Research indicates that compounds with structural similarities can act as inhibitors for various enzymes involved in metabolic pathways. The presence of the Fmoc group provides stability during reactions that lead to enzyme inhibition, making it a valuable candidate for further studies in drug development .

Case Studies

  • In Vitro Studies : A study involving derivatives of the compound demonstrated significant inhibition of enzyme activity in cancer cell lines. The results indicated that modifications to the tert-butoxy group could enhance binding affinity to target proteins .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability in therapeutic applications .
  • Toxicology Assessments : Preliminary toxicological evaluations indicated low cytotoxicity at therapeutic doses, positioning this compound as a safer alternative compared to existing chemotherapeutics .

Research Applications

The unique structure and biological activity of (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lend it several applications:

  • Medicinal Chemistry : As a precursor for novel drug candidates targeting specific diseases.
  • Biochemical Research : Utilized in studies examining protein-ligand interactions and enzyme mechanisms.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

  • Methodology : The synthesis typically involves Fmoc-protection of the amino group using Fmoc-Cl in 1,4-dioxane with sodium carbonate (Na₂CO₃) under stirring at room temperature . Post-reaction, extraction with ethyl acetate, washing with brine, and solvent removal yield the crude product. Purification via reverse-phase chromatography (e.g., C18 columns) is recommended to achieve >95% purity .
  • Optimization : Use anhydrous solvents, monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc), and employ microwave-assisted synthesis to reduce reaction times .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Analytical Workflow :

  • NMR : Confirm stereochemistry via ¹H/¹³C NMR (e.g., δ ~7.75 ppm for Fmoc aromatic protons) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z ~508.4) .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity .

Q. What safety precautions are necessary when handling this compound?

  • Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Keep at -20°C under nitrogen to prevent degradation. Avoid exposure to moisture .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability and reactivity in peptide coupling?

  • Mechanistic Insight : The tert-butoxy group enhances steric protection of the ester moiety, reducing unintended hydrolysis during solid-phase peptide synthesis (SPPS). However, it may slow coupling kinetics; optimize with HOBt/DIC activation .
  • Data Contradiction : Some studies report tert-butoxy deprotection under acidic SPPS conditions (e.g., TFA). Mitigate by using milder cleavage cocktails (e.g., 95:5 TFA:H₂O) .

Q. What strategies resolve low yields in large-scale synthesis?

  • Process Chemistry :

  • Scale-Up Challenges : Poor solubility in polar solvents (e.g., DMF) at >10 mmol scales. Switch to THF/DCM mixtures .
  • Yield Table :
Scale (mmol)Solvent SystemYield (%)
5DMF78
20THF/DCM (1:1)65

Q. How do structural analogs with fluorinated phenyl groups compare in bioactivity?

  • Comparative Analysis : Replace the phenyl group with 3,5-difluorophenyl to enhance membrane permeability. Analogues show 2–3× higher cellular uptake in HepG2 cells (IC₅₀ ~12 µM vs. 28 µM for parent compound) .
  • SAR Table :

SubstituentLogPIC₅₀ (µM)
3,5-Difluorophenyl3.212
4-Trifluoromethyl3.88

Q. How to address conflicting data on the compound’s ecological toxicity?

  • Data Gaps : No ecotoxicity data available (e.g., LC50 for Daphnia magna). Conduct OECD 202/203 tests using zebrafish embryos as a proxy .
  • Interim Measures : Treat waste with activated charcoal filtration to adsorb residual compound before disposal .

Methodological Challenges

Q. What are best practices for resolving racemization during Fmoc deprotection?

  • Racemization Risk : Piperidine-based deprotection can cause ~5% racemization. Use 20% 4-methylpiperidine in DMF, reducing racemization to <1% .
  • Monitoring : Circular dichroism (CD) spectroscopy to track α-helix formation in peptide intermediates .

Q. How to optimize solubility for in vitro assays without compromising stability?

  • Formulation : Prepare stock solutions in DMSO (50 mM) and dilute in PBS containing 0.1% Tween-80. Avoid aqueous buffers with pH >7.5 to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.